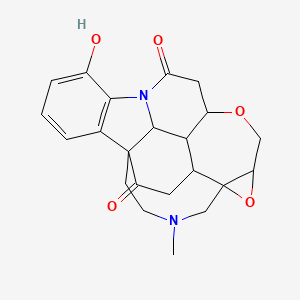![molecular formula C8H16N+ B14716162 1-Methyl-1-azoniabicyclo[2.2.2]octane CAS No. 15302-92-8](/img/structure/B14716162.png)
1-Methyl-1-azoniabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-azoniabicyclo[2.2.2]octane is a quaternary ammonium compound with the molecular formula C8H16N+. It is known for its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[2.2.2]octane framework. This compound is of interest due to its various applications in organic synthesis, medicinal chemistry, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1-azoniabicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the quaternization of 1-azabicyclo[2.2.2]octane with methyl iodide. The reaction typically occurs in an aprotic solvent such as acetonitrile or acetone, under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
1-Methyl-1-azoniabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It serves as a model compound for studying the behavior of quaternary ammonium compounds in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the formulation of surfactants and detergents, enhancing their effectiveness.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-azoniabicyclo[2.2.2]octane involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Known for its use as an oxidant in organic synthesis.
1-Hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane: Studied for its micelle-forming and adsorption properties.
Clidinium bromide: Used as an anticholinergic drug in medicine.
Uniqueness: 1-Methyl-1-azoniabicyclo[2.2.2]octane stands out due to its versatility in various chemical reactions and its broad range of applications in different fields. Its unique bicyclic structure and quaternary ammonium group make it a valuable compound for both research and industrial purposes .
Propiedades
Número CAS |
15302-92-8 |
|---|---|
Fórmula molecular |
C8H16N+ |
Peso molecular |
126.22 g/mol |
Nombre IUPAC |
1-methyl-1-azoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H16N/c1-9-5-2-8(3-6-9)4-7-9/h8H,2-7H2,1H3/q+1 |
Clave InChI |
MFQQHFRKVCFEBQ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]12CCC(CC1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


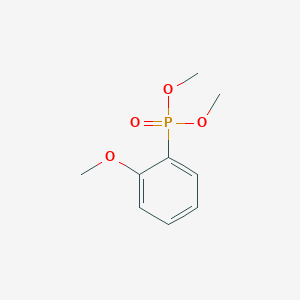


![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
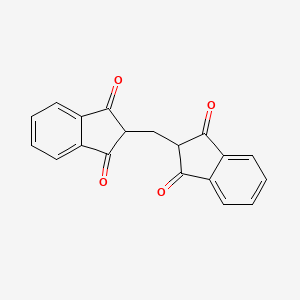
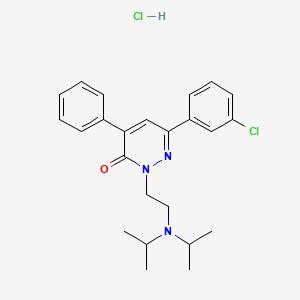
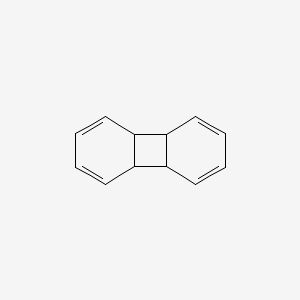
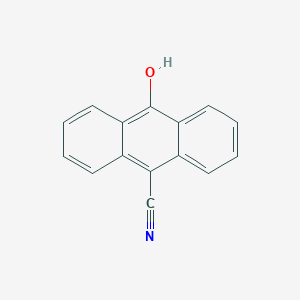
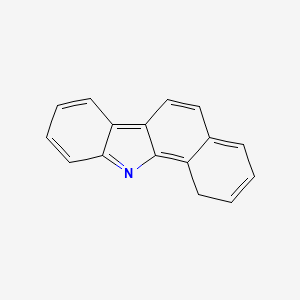

![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
